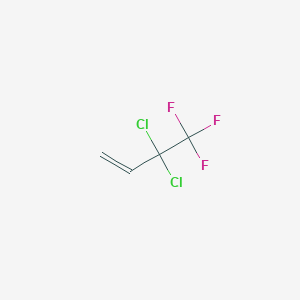

3,3-Dichloro-4,4,4-trifluorobut-1-ene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,3-Dichloro-4,4,4-trifluorobut-1-ene is a chemical compound with the molecular formula C4H3Cl2F3. It is known for its unique chemical properties, which arise from the presence of both chloro and trifluoromethyl groups. This compound is used primarily in research and industrial applications due to its reactivity and versatility in various chemical reactions.

准备方法

The synthesis of 3,3-Dichloro-4,4,4-trifluorobut-1-ene typically involves the reaction of 3,3-Dichloro-4,4,4-trifluorobutan-1-ol with a suitable dehydrating agent. Common dehydrating agents used in this process include phosphorus pentoxide, thionyl chloride, or phosphorus oxychloride. The reaction is usually carried out in a solvent such as dichloromethane, chloroform, or toluene. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

化学反应分析

3,3-Dichloro-4,4,4-trifluorobut-1-ene undergoes various types of chemical reactions, including:

Electrophilic Addition: The electron-withdrawing effect of the trifluoromethyl group activates the double bond towards electrophilic attack, enabling reactions with electrophiles like halogens and hydrogen halides.

Nucleophilic Substitution: The chlorine atoms, activated by the adjacent trifluoromethyl group, can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alkoxides, and thiols.

Cycloadditions: This compound has the potential to participate in [2+2] and [4+2] cycloaddition reactions, offering pathways to diverse cyclic compounds.

科学研究应用

3,3-Dichloro-4,4,4-trifluorobut-1-ene has several applications in scientific research:

Organic Synthesis: It is used in the preparation and reactions of cyclopropenes and butenolides.

NMR Spectroscopy: Detailed NMR investigations provide insights into its chemical structure and behavior, aiding in the understanding of its molecular complexity.

Material Science and Polymer Chemistry: It is used in the reaction of 4,4,4-trifluorobutanethiol on Mo (110) to understand decomposition pathways and differences in chemistry due to the presence of fluorine.

作用机制

The mechanism of action for 3,3-Dichloro-4,4,4-trifluorobut-1-ene often involves reactions with nucleophiles due to the electrophilic nature of the carbon atoms bonded to electron-withdrawing groups such as chloro and trifluoromethyl. For example, the base-promoted reaction of nucleophiles with similar compounds leads to various β-substituted-trifluoromethyl-ethenes, indicating a potential pathway for reactions involving this compound.

相似化合物的比较

3,3-Dichloro-4,4,4-trifluorobut-1-ene can be compared with other similar compounds, such as:

3,3-Dichloro-4,4,4-trifluorobutan-1-ol: A precursor in the synthesis of this compound.

2-chloro-3,3,3-trifluoroprop-1-ene: Exhibits similar reactivity due to the presence of chloro and trifluoromethyl groups.

The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions, making it a valuable intermediate in the synthesis of various chemical products.

生物活性

3,3-Dichloro-4,4,4-trifluorobut-1-ene is a fluorinated organic compound that has garnered attention for its potential applications in various fields, including agriculture and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

This compound is characterized by the presence of both chlorine and fluorine substituents on a butene backbone. This unique structure contributes to its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to interact with biological membranes and enzymes. The presence of multiple halogen atoms can enhance lipophilicity, allowing the compound to penetrate cellular membranes more effectively. This can lead to various effects on cellular metabolism and signaling pathways.

Toxicity Studies

Research indicates that this compound exhibits significant toxicity towards certain organisms. For instance:

- Aquatic Toxicity : Studies have shown that this compound is toxic to aquatic life forms, affecting their growth and reproduction. The toxicity levels vary depending on the concentration and exposure duration.

- Mammalian Toxicity : In mammalian models, exposure to high concentrations can lead to adverse effects on the liver and kidneys. Specific studies have reported alterations in enzyme activity indicative of liver damage.

Antimicrobial Activity

There is evidence suggesting that this compound possesses antimicrobial properties. It has been tested against various bacterial strains with promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Agricultural Applications

In agricultural research, this compound has been explored as a potential pesticide due to its effectiveness against specific pests. A study conducted on crop protection demonstrated that:

- Effectiveness Against Pests : The compound showed a significant reduction in pest populations when applied at recommended dosages.

- Impact on Non-target Species : However, concerns were raised regarding its toxicity to beneficial insects such as pollinators.

Pharmaceutical Research

In pharmaceutical contexts, the compound's unique structure has led to investigations into its potential as a therapeutic agent. Preliminary studies have suggested:

- Cytotoxic Effects : In vitro studies indicated that it could induce apoptosis in cancer cell lines at certain concentrations.

- Mechanistic Insights : Further research is needed to elucidate the precise mechanisms through which it exerts these effects.

属性

IUPAC Name |

3,3-dichloro-4,4,4-trifluorobut-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2F3/c1-2-3(5,6)4(7,8)9/h2H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYDFQPSUREAIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(F)(F)F)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371651 |

Source

|

| Record name | 3,3-dichloro-4,4,4-trifluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175400-95-0 |

Source

|

| Record name | 3,3-dichloro-4,4,4-trifluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。